N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4-Methoxy-7-Methyl-1,3-Benzothiazol-2-Yl)-2,5-Dimethyl-N-[2-(Morpholin-4-Yl)Ethyl]Furan-3-Carboxamide Hydrochloride is a synthetic small molecule featuring a benzothiazole core linked to a dimethylfuran carboxamide group and a morpholine-containing side chain. The benzothiazole moiety is a pharmacologically privileged structure often associated with antimicrobial, anticancer, and anti-inflammatory activities . The morpholine group enhances solubility and bioavailability, while the furan carboxamide may contribute to binding specificity. This compound’s hydrochloride salt form improves stability and aqueous solubility, making it suitable for preclinical studies.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S.ClH/c1-14-5-6-18(27-4)19-20(14)30-22(23-19)25(8-7-24-9-11-28-12-10-24)21(26)17-13-15(2)29-16(17)3;/h5-6,13H,7-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGCJJYRKBMUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(OC(=C4)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE involves multiple steps. The general synthetic route includes the following steps :
Formation of the benzo[d]thiazole ring: This step involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the furan ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a 2,5-dimethylfuran derivative.
Attachment of the morpholine moiety: The morpholine moiety is attached to the benzo[d]thiazole ring through a nucleophilic substitution reaction.
Formation of the final compound: The final compound is obtained by coupling the benzo[d]thiazole-furan intermediate with the morpholine derivative under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the benzo[d]thiazole ring, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine moiety, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide hydrochloride exhibit significant anticancer activities. For instance:
- In Vitro Studies : The compound has been tested against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). Results demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 | 0.65 | High |
| MDA-MB-468 | 2.41 | Moderate |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties due to the presence of the morpholine group, which has been associated with COX-II inhibition in similar compounds. Preliminary studies have shown that derivatives can reduce inflammatory markers in vitro .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in ACS Omega evaluated the anticancer effects of various benzothiazole derivatives. Among them, N-(4-Methoxy-7-methyl...) showed promising results in inhibiting cell proliferation in breast cancer models .
- Pharmacological Evaluation : Research indicates that compounds containing the morpholine moiety can enhance bioavailability and target specificity for cancer therapies. The incorporation of this group into the benzothiazole framework has been linked to improved pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways . The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in the inflammatory response. Additionally, it may interact with cellular receptors and signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, structural analogs and functional group similarities allow for inferential comparisons:
Benzothiazole Derivatives
Benzothiazole derivatives, such as those in (e.g., compound 5: benzhydrylamide), often exhibit antioxidant and enzyme-inhibitory properties. Unlike the target compound, which includes a furan carboxamide and morpholine group, ’s benzothiazole derivatives lack these substituents, resulting in lower solubility and divergent biological activity profiles .
Morpholine-Containing Compounds
Morpholine derivatives (e.g., compound 10 in : N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide) are noted for improved pharmacokinetic properties. The target compound’s morpholine-ethyl chain likely enhances blood-brain barrier penetration compared to non-morpholine analogs, a feature critical for central nervous system-targeted therapies .
Furan Carboxamides
Furan-containing compounds (e.g., compound 11: N-phenyl-2-furohydroxamic acid) in show antioxidant activity via DPPH radical scavenging. The target compound’s 2,5-dimethylfuran group may confer similar radical-neutralizing capacity but with altered specificity due to steric effects from the dimethyl substitution .
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Antioxidant Potential: While highlights DPPH and β-carotene assays for similar compounds, the target compound’s furan and benzothiazole groups suggest comparable radical scavenging activity, though experimental validation is absent .
- Pharmacokinetics: The hydrochloride salt and morpholine group likely improve oral bioavailability relative to non-ionic benzothiazole derivatives (e.g., compound 5) .
Biological Activity
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide hydrochloride (CAS Number: 1330394-70-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 505.0526 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse biological properties.
Research indicates that compounds containing benzothiazole structures often exhibit anticancer properties through various mechanisms:
- Inhibition of Heat Shock Protein 90 (HSP90) : Benzothiazole derivatives have been reported to inhibit HSP90, a chaperone protein involved in the stabilization and activation of many oncogenic proteins .
- PI3K/mTOR Pathway Inhibition : Some derivatives have shown to inhibit the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cancer cell proliferation and survival .
- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
Anticancer Activity
A series of in vitro assays have been conducted to evaluate the anticancer potential of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.1 | PI3K/mTOR inhibition |
| HeLa | 12.5 | HSP90 inhibition |
| MCF-7 | 20.0 | Antiproliferative activity |
| U87 MG | 18.0 | Apoptosis induction |
These results suggest that N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[2-(morpholin-4-yethyl]furan-3-carboxamide hydrochloride exhibits promising anticancer properties through multiple mechanisms.
Case Studies
A notable study published in MDPI highlighted the synthesis and biological evaluation of similar benzothiazole derivatives. The study reported that compounds with modifications at the morpholine ring showed enhanced selectivity toward cancer cells while reducing toxicity to normal cells .
Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that specific substitutions on the benzothiazole scaffold significantly impacted their antiproliferative activity against breast and lung cancer cell lines .
Q & A
Q. What advanced purification techniques are recommended for isolating the hydrochloride salt?
Q. How should stability studies be designed to assess degradation under storage conditions?
Q. What computational tools are most effective for predicting this compound’s ADMET properties?
- Methodological Answer :
- Use SwissADME or ADMET Predictor to estimate logP, bioavailability, and CYP450 interactions.
- Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Q. How can synergistic effects with other therapeutic agents be systematically studied?
- Methodological Answer :
- Use combinatorial screening (e.g., checkerboard assays) to identify additive or synergistic interactions.
- Apply Chou-Talalay analysis to calculate combination indices (CI <1 indicates synergy).
- Mechanistic studies (e.g., Western blotting for pathway modulation) can elucidate molecular crosstalk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
